molecular formula C11H14N2O B11167807 1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl- CAS No. 61589-18-2

1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-

Cat. No.: B11167807
CAS No.: 61589-18-2
M. Wt: 190.24 g/mol
InChI Key: XTKYFKKKSZUMPT-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-: is a heterocyclic compound with the chemical formula C10H13N. It belongs to the indole family, which plays a crucial role in medicinal chemistry due to its diverse biological activities . The indole nucleus is an essential pharmacophore found in various synthetic drug molecules.

Preparation Methods

Synthetic Routes::

Industrial Production:: The industrial-scale production of 1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl- typically employs efficient synthetic methods to achieve high yields and purity.

Chemical Reactions Analysis

Reactivity::

    Electrophilic Substitution: Similar to benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization.

    Functional Group Transformations: Indole derivatives participate in various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) can oxidize indole.

    Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce indole.

    Substitution: Lewis acids (e.g., AlCl) facilitate electrophilic substitution reactions.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. For example, indole can be functionalized at the C2 or C3 position.

Scientific Research Applications

Chemistry::

    Building Blocks: Indole derivatives serve as building blocks for drug discovery and organic synthesis.

    Fluorescent Probes: Modified indoles act as fluorescent probes for biological studies.

Biology and Medicine:: Industry::

    Pharmaceuticals: Indole-based compounds are essential in drug development.

    Agrochemicals: Some indole derivatives find use in crop protection.

Mechanism of Action

The exact mechanism by which 1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl- exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While 1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl- has unique features, it shares similarities with other indole derivatives. Notable compounds include tryptophan, indole-3-acetic acid, and various synthetic analogs.

Properties

CAS No.

61589-18-2

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N,N-dimethyl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C11H14N2O/c1-12(2)11(14)13-8-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3

InChI Key

XTKYFKKKSZUMPT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CCC2=CC=CC=C21

Origin of Product

United States

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